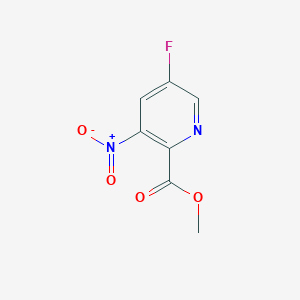
Ethyl 7-fluoro-1H-indole-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-fluoro-1H-indole-6-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of a fluorine atom at the 7th position and an ethyl ester group at the 6th position of the indole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Leimgruber–Batcho indole synthesis, which involves the cyclization of an appropriate precursor . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the indole ring.
Industrial Production Methods: In an industrial setting, the production of Ethyl 7-fluoro-1H-indole-6-carboxylate may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 7-fluoro-1H-indole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often altering the functional groups attached to the indole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at various positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of halogenated or alkylated indole derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 7-fluoro-1H-indole-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research has explored its potential as an anticancer, antiviral, and anti-inflammatory agent.
Industry: It is utilized in the development of new materials, dyes, and polymers
Wirkmechanismus
The mechanism of action of Ethyl 7-fluoro-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and the ethyl ester group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate enzyme activity, inhibit receptor function, and alter cellular signaling, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- Ethyl 6-fluoro-1H-indole-2-carboxylate
- Ethyl 3-methyl-1H-indole-2-carboxylate
- Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate
- Ethyl 7-bromo-1H-indole-2-carboxylate
Comparison: Ethyl 7-fluoro-1H-indole-6-carboxylate is unique due to the specific positioning of the fluorine atom and the ethyl ester group, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity, binding affinity, and biological activity, making it a valuable subject for targeted research and application .
Eigenschaften
Molekularformel |
C11H10FNO2 |
|---|---|
Molekulargewicht |
207.20 g/mol |
IUPAC-Name |
ethyl 7-fluoro-1H-indole-6-carboxylate |
InChI |
InChI=1S/C11H10FNO2/c1-2-15-11(14)8-4-3-7-5-6-13-10(7)9(8)12/h3-6,13H,2H2,1H3 |
InChI-Schlüssel |
VAGHOIJLXUIMCL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C2=C(C=C1)C=CN2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


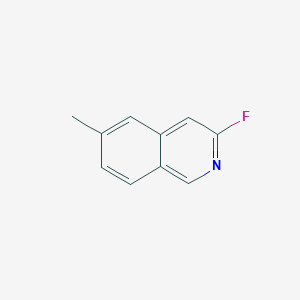
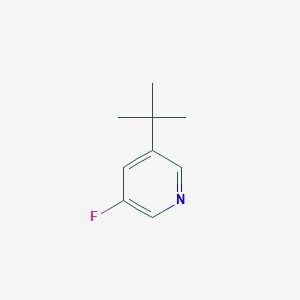
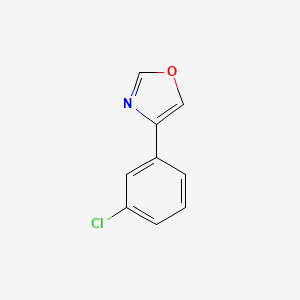
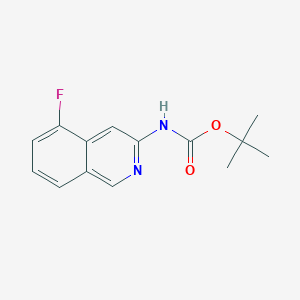
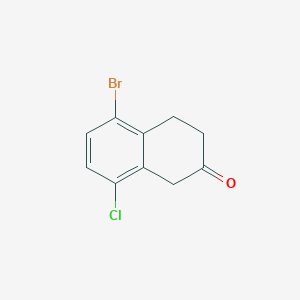
![7-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13664209.png)
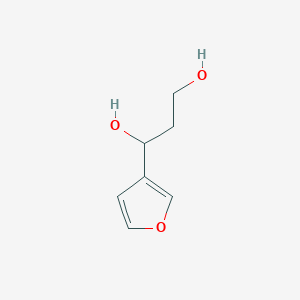
![2-Chloroimidazo[1,2-a]pyridin-6-ol](/img/structure/B13664213.png)
![2-[4-bromo-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole](/img/structure/B13664221.png)
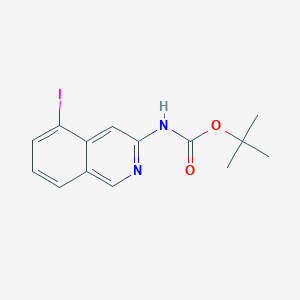
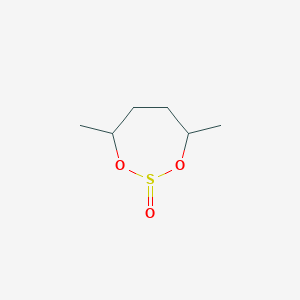

![2-(3,4-Dichlorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13664269.png)
